molecular formula C3H2F5NO B1346557 Pentafluoropropionamide CAS No. 354-76-7

Pentafluoropropionamide

Cat. No.: B1346557
CAS No.: 354-76-7
M. Wt: 163.05 g/mol
InChI Key: KQTOYEUYHXUEDB-UHFFFAOYSA-N
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Description

Pentafluoropropionamide, also known as 2,2,3,3,3-pentafluoropropanamide, is an organic compound with the molecular formula C₃H₂F₅NO. It is characterized by the presence of five fluorine atoms attached to a propionamide backbone. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoropropionamide can be synthesized through several methods. One common approach involves the reaction of pentafluoropropionic acid with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_3\text{H}_2\text{F}_5\text{COOH} + \text{NH}_3 \rightarrow \text{C}_3\text{H}_2\text{F}_5\text{CONH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced fluorination techniques and specialized equipment to ensure high purity and yield. The process may include steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Pentafluoropropionamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentafluoropropionic acid.

    Reduction: Reduction reactions can convert it to pentafluoropropylamine.

    Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Pentafluoropropionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pentafluoropropionamide exerts its effects involves its high electronegativity and ability to form strong hydrogen bonds. These properties enable it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Trifluoroacetamide (C₂H₂F₃NO): Contains three fluorine atoms and is used in similar applications but has different reactivity and properties.

    Hexafluoroacetone (C₃F₆O): Another fluorinated compound with distinct chemical behavior and uses.

Uniqueness: Pentafluoropropionamide is unique due to its five fluorine atoms, which impart high electronegativity and stability. This makes it particularly valuable in applications requiring robust chemical and thermal properties .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F5NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOYEUYHXUEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059871
Record name Pentafluoropropionamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-76-7
Record name 2,2,3,3,3-Pentafluoropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2,2,3,3,3-pentafluoro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354767
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Record name Propanamide, 2,2,3,3,3-pentafluoro-
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Record name Pentafluoropropionamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-pentafluoropropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Pentafluoropropionamide in scientific research?

A1: this compound serves as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) analysis. [, , , , , , , , ] This technique allows researchers to identify and quantify trace amounts of various compounds, including illicit drugs and their metabolites. [, , , , , ]

Q2: Why is this compound preferred for derivatization in GC-MS?

A2: Derivatization with this compound enhances the volatility and detectability of target compounds in GC-MS. [, ] Specifically, the pentafluoropropionyl (PFP) derivatives exhibit improved chromatographic behavior and increased sensitivity under electron capture detection. [] This is particularly useful for analyzing compounds like amphetamines and ephedrines in biological samples. []

Q3: How does this compound derivatization aid in distinguishing structurally similar compounds?

A3: Studies show that while underivatized isomers of compounds like methylenedioxymethamphetamine (MDMA) and methoxy methyl methamphetamines possess near-identical mass spectra, their this compound derivatives display unique fragmentation patterns. [, , , , ] This differentiation arises from the characteristic fragmentation of the alkyl carbon-nitrogen bond in the derivatized molecules. [, ]

Q4: Can you elaborate on the structural characterization of this compound?

A4: this compound consists of a propionamide backbone (CH3CH2CONH2) where all five hydrogen atoms on the terminal carbon are replaced with fluorine atoms (CF3CF2CONH2). While the provided research does not delve into detailed spectroscopic data for the compound itself, it does emphasize the significant impact of its structure on the mass spectral fragmentation patterns of its derivatives. [, , , , ]

Q5: Beyond its use in analytical chemistry, has this compound found applications in other fields of research?

A5: Research indicates its use in studying the effects of gamma radiation on organic molecules. For example, a study found that gamma-irradiating this compound resulted in the formation of a stable free radical, CF3ĊFCONH2. [] This finding contributes to understanding the behavior of molecules under irradiation and the formation of free radicals, relevant in fields like materials science and radiation chemistry.

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